H-Ser(tBu)-OtBu HCl
Overview
Description
H-Ser(tBu)-OtBu HCl is a derivative of the amino acid serine . It is used for research purposes and is not intended for medicinal or household use . It is recognized to be beneficial as an ergogenic dietary substance .
Molecular Structure Analysis
The molecular formula of H-Ser(tBu)-OtBu HCl is C8H18ClNO3 . Its molecular weight is 211.69 g/mol . The InChI Key is PCIABNBULSRKSU-UHFFFAOYNA-N .Physical And Chemical Properties Analysis
H-Ser(tBu)-OtBu HCl appears as a white to off-white solid . It is stable under normal temperatures and pressures. It should be stored in a dark place at room temperature .Scientific Research Applications
“H-Ser(tBu)-OtBu HCl”, also known as O-tert-Butyl-L-serine methyl ester hydrochloride , is a chemical reagent used in various scientific fields. Here are some potential applications:
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Organic Chemistry : This compound is often used in the field of organic chemistry for the synthesis of complex molecules . It can be used in the creation of pharmaceuticals and biologically active compounds. The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used.
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Peptide Synthesis : It can be used in peptide synthesis as a serine derivative . In this context, it might be used to introduce the serine amino acid into a peptide chain during the synthesis process.
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Ergogenic Supplements : Amino acids and amino acid derivatives have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress related tasks and prevent exercise induced muscle damage .
“H-Ser(tBu)-OtBu HCl”, also known as O-tert-Butyl-L-serine methyl ester hydrochloride , is a chemical reagent used in various scientific fields. Here are some additional potential applications:
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Chemical Synthesis : This compound is often used as a reagent in chemical synthesis . It can be used in the creation of a variety of complex molecules, including pharmaceuticals and biologically active compounds. The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used .
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Biochemical Research : It can be used in biochemical research as a serine derivative . In this context, it might be used to introduce the serine amino acid into a biochemical pathway during the research process .
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Nutritional Supplements : Amino acids and amino acid derivatives have been commercially used as nutritional supplements . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress related tasks and prevent exercise induced muscle damage .
Safety And Hazards
properties
IUPAC Name |
tert-butyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3.ClH/c1-10(2,3)14-7-8(12)9(13)15-11(4,5)6;/h8H,7,12H2,1-6H3;1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWZQVGVBTYCBD-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)OC(C)(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)OC(C)(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Ser(tBu)-OtBu HCl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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